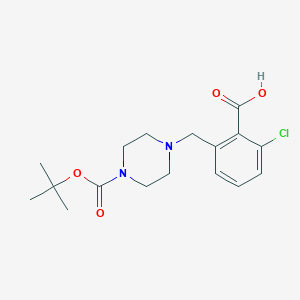
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a chlorobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Alkylation: The protected piperazine is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Coupling with Chlorobenzoic Acid: The alkylated piperazine is then coupled with 6-chlorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.
Coupling Reactions: Reagents such as DCC and DMAP are used for coupling reactions to form amides or esters.
Major Products
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the chlorine atom.
Deprotection Reactions: The major product is the free piperazine derivative.
Coupling Reactions: Products include amides or esters formed by coupling the carboxylic acid group with amines or alcohols.
Aplicaciones Científicas De Investigación
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, leading to changes in their activity. The exact pathways and targets involved would depend on the specific derivative or conjugate being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: This compound is similar in structure but lacks the chlorobenzoic acid moiety.
4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound has a benzoic acid moiety but without the chlorine substitution.
Uniqueness
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-6-chlorobenzoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the chlorobenzoic acid moiety. This combination allows for specific interactions and reactivity that are not observed in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C17H23ClN2O4 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2-chloro-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)11-12-5-4-6-13(18)14(12)15(21)22/h4-6H,7-11H2,1-3H3,(H,21,22) |
Clave InChI |
ZIRZZSJOFPXFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


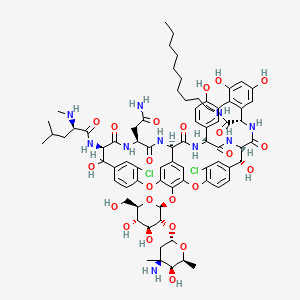
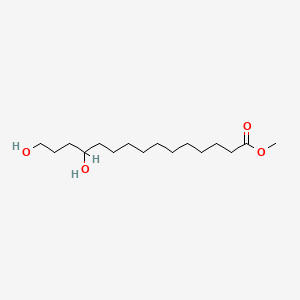
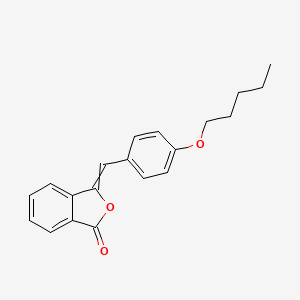
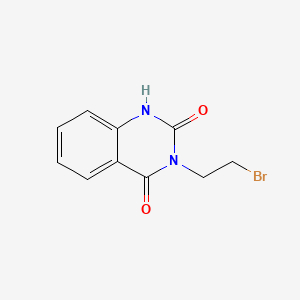
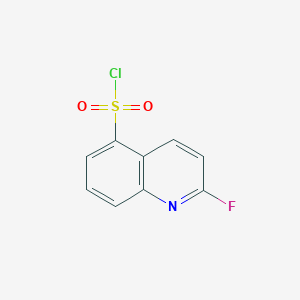


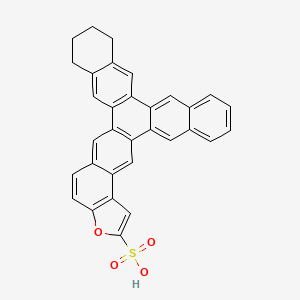
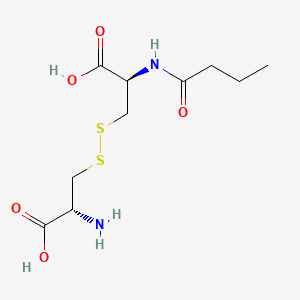

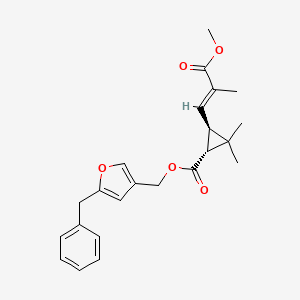


![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
